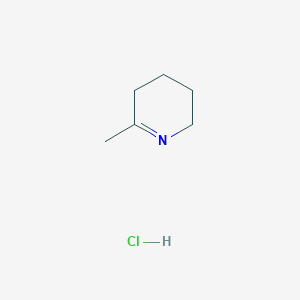
6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C6H11N and a molecular weight of 97.16 g/mol . It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride typically involves the hydrogenation of 6-methylpyridine. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in more saturated tetrahydropyridine compounds .
Aplicaciones Científicas De Investigación
6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of tetrahydropyridine derivatives in biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can cross the blood-brain barrier and is metabolized to active metabolites that exert their effects on neuronal cells. These metabolites can interact with enzymes and receptors, leading to various physiological responses .
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A parent compound with similar structural features.
Uniqueness: 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This substitution affects its reactivity and interaction with biological targets, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C6H12ClN |
|---|---|
Peso molecular |
133.62 g/mol |
Nombre IUPAC |
6-methyl-2,3,4,5-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-6-4-2-3-5-7-6;/h2-5H2,1H3;1H |
Clave InChI |
VFJWSLOUGJGLBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




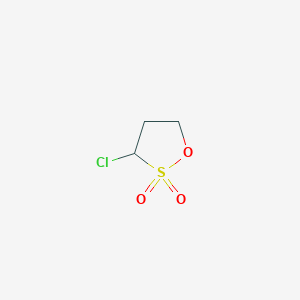
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)
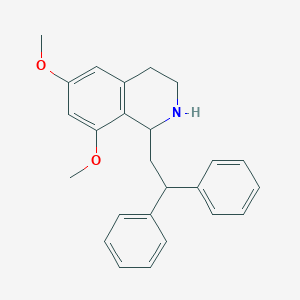
![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
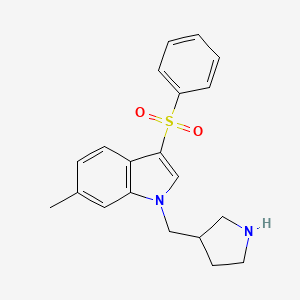
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
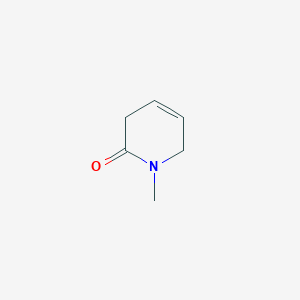

![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
